molecular formula C14H20N2O B1461654 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine CAS No. 1157337-91-1

1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine

Cat. No. B1461654
M. Wt: 232.32 g/mol
InChI Key: TZXBALTUSCDXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine” is a compound with a molecular weight of 310.82 . It is also known as “5-DBFPV”, a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .


Molecular Structure Analysis

The InChI code for this compound is "1S/C16H22N2O2.ClH/c1-12(19)18-7-4-15(5-8-18)17-11-13-2-3-16-14(10-13)6-9-20-16;/h2-3,10,15,17H,4-9,11H2,1H3;1H" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound appears as a yellowish solid with a melting point of 47–51°C . The 1H NMR and 13C NMR spectra provide further details about its chemical structure .

Scientific Research Applications

Selective CB2 Receptor Agonist Synthesis

A study by Luo and Naguib (2012) describes a synthetic approach for a compound similar to "1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine", specifically (S)-(3-Benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone. This compound is a selective CB2 receptor agonist and its synthesis involves complex chemical reactions, showcasing the potential use of similar compounds in receptor-specific drug development (Luo & Naguib, 2012).

Cardiovascular Activity

Davis et al. (1983) synthesized a series of compounds related to "1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine", demonstrating significant antihypertensive activity in animal models. This research points to the potential utility of such compounds in the development of cardiovascular drugs (Davis et al., 1983).

Antibacterial and Antifungal Activities

Bodke and Sangapure (2003) explored the synthesis of benzofuro[3,2‐d]pyrimidines and their interaction with alicyclic amines like piperidine, leading to compounds with screened antibacterial and antifungal activities. This study highlights the role of such compounds in the development of new antimicrobial agents (Bodke & Sangapure, 2003).

Anti-inflammatory and Antibacterial Agents

Elgazwy, Nassar, and Zaki (2012) synthesized novel compounds using a structure similar to the one , showing significant anti-inflammatory and antibacterial properties. These findings suggest the potential of such compounds in treating inflammation and bacterial infections (Elgazwy, Nassar, & Zaki, 2012).

Benzofuro[2,3-b]pyridine Synthesis

Iaroshenko et al. (2008) described a process for generating benzofuran-2-amine, leading to the formation of benzofuro[2,3- B]pyridine ring system. This study is an example of the use of similar structures in complex organic syntheses, relevant in pharmacology and material science (Iaroshenko et al., 2008).

Bacterial Biofilm and MurB Inhibitors

Mekky and Sanad (2020) conducted a study involving compounds with a structure akin to "1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine". They found these compounds to be effective bacterial biofilm and MurB enzyme inhibitors, indicating their potential in combating bacterial resistance (Mekky & Sanad, 2020).

Sigma Receptor Ligands

Maier and Wünsch (2002) synthesized and evaluated spiro[[2]benzofuran-1,4'-piperidines] for their binding properties to sigma receptors. Their findings suggest the relevance of such compounds in neuroscience, particularly in studies related to sigma receptors (Maier & Wünsch, 2002).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, “1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine” and similar compounds may have potential applications in drug discovery and development .

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-13-3-6-16(7-4-13)10-11-1-2-14-12(9-11)5-8-17-14/h1-2,9,13H,3-8,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXBALTUSCDXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine
Reactant of Route 3
Reactant of Route 3
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.